2-Amino-N-(2,5-dichloro-benzyl)-acetamide
Description
Context and Significance of Substituted Acetamide (B32628) Derivatives in Chemical Biology and Medicinal Chemistry Research
Substituted acetamide derivatives are a cornerstone in the architecture of modern pharmacophores. The acetamide group, with its characteristic R-NH-C(=O)-CH3 structure, serves as a versatile building block, offering a combination of hydrogen bonding capabilities, metabolic stability, and synthetic accessibility. These attributes have made acetamide derivatives a focal point in the design of new therapeutic agents across various disease areas.
In the realm of chemical biology, these derivatives are instrumental as molecular probes to elucidate complex biological pathways. Their ability to be systematically modified allows for the fine-tuning of their interactions with specific biological targets, such as enzymes and receptors. This has led to their use in identifying and validating new drug targets.
Medicinal chemistry has extensively leveraged the acetamide scaffold to develop drugs with a wide range of biological activities. These include, but are not limited to, anti-inflammatory, anticonvulsant, antimicrobial, and anticancer agents. galaxypub.conih.gov The structural simplicity of the acetamide core allows for the introduction of diverse substituents, enabling the exploration of vast chemical spaces and the optimization of pharmacokinetic and pharmacodynamic properties. Recent research has highlighted the potential of N-substituted acetamide derivatives as potent P2Y14R antagonists for conditions like acute gouty arthritis and as butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease. acs.orgnih.gov
Overview of the Chemical Compound: 2-Amino-N-(2,5-dichloro-benzyl)-acetamide within Relevant Chemical Classes
This compound belongs to several key chemical classes that define its potential for academic and industrial research.
Substituted Acetamides: At its core, it is a derivative of acetamide. The presence of the amide linkage is a common feature in many biologically active molecules, contributing to their binding affinity and stability.
N-Benzyl Acetamides: The N-benzyl group introduces a crucial aromatic component. This moiety can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets. The benzyl (B1604629) group's substitution pattern significantly influences the compound's electronic and steric properties.
Dichlorinated Aromatic Compounds: The 2,5-dichloro substitution on the benzyl ring is a key feature. Halogen atoms, particularly chlorine, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. The specific positioning of the chlorine atoms can direct the molecule's interaction with target proteins.
Primary Amines: The terminal amino group (NH2) provides a site for further chemical modification and can act as a hydrogen bond donor, which is often critical for receptor binding.
The combination of these features in a single molecule makes this compound an interesting candidate for synthesis and biological evaluation.
Historical Development and Emerging Research Trends for Related N-Benzyl Acetamide Scaffolds
The N-benzyl acetamide scaffold has a rich history in medicinal chemistry. Early research recognized its potential in developing central nervous system (CNS) active agents. For instance, studies have demonstrated that certain 2-substituted N-benzyl-2-acetamidoacetamides are potent anticonvulsants. nih.gov
More recently, research has diversified, exploring the utility of N-benzyl acetamide derivatives in other therapeutic areas. A significant emerging trend is the development of these compounds as selective inhibitors of butyrylcholinesterase (BChE). abq.org.brnih.gov This is particularly relevant for the treatment of advanced Alzheimer's disease, where BChE levels are elevated. nih.gov Researchers have successfully synthesized N-benzyl benzamide (B126) derivatives that exhibit sub-nanomolar inhibitory activity against BChE. nih.gov
Another area of growing interest is the anti-inflammatory potential of N-benzyl acetamides. biosynth.com The ability to inhibit prostaglandin (B15479496) synthesis is a key mechanism being explored. biosynth.com Furthermore, the versatility of the N-benzyl acetamide scaffold allows for its use in creating libraries of compounds for high-throughput screening, accelerating the discovery of new drug leads.
Scope of Current Academic Investigations on the Compound and Closely Related Structural Analogues
While specific academic investigations focusing solely on this compound are not widely documented in publicly available literature, the research on its close structural analogues provides a clear indication of its potential areas of investigation.
Current research on related N-benzyl acetamide derivatives is largely centered on:
Anticonvulsant Activity: Building upon previous findings, researchers continue to explore how substitutions on the benzyl ring and the acetamide backbone influence anticonvulsant potency. nih.gov
Cholinesterase Inhibition: A major focus is the design and synthesis of selective BChE inhibitors for neurodegenerative diseases. nih.govabq.org.brnih.gov Docking studies and in vitro assays are routinely used to understand the structure-activity relationships. nih.gov
Anti-inflammatory and Analgesic Effects: The evaluation of N-benzyl acetamide derivatives for their ability to modulate inflammatory pathways remains an active area of research. galaxypub.cobiosynth.com
Anticancer Properties: The N-benzyl acetamide scaffold has been investigated for its potential to inhibit tumor growth. nih.govbiosynth.com
The data tables below summarize key findings from research on related substituted acetamide and N-benzyl acetamide derivatives, offering a glimpse into the potential biological activities that could be explored for this compound.
Data Tables
Table 1: Biological Activities of Related Substituted Acetamide Derivatives
| Compound Class | Biological Target/Activity | Key Findings | Reference |
| N-Substituted Acetamides | P2Y14R Antagonism | Identified potent antagonists with improved pharmacokinetic profiles. | acs.org |
| Substituted Acetamides | Butyrylcholinesterase (BChE) Inhibition | Discovered inhibitors with IC50 values in the low micromolar range. | nih.govresearchgate.net |
| Phenoxy Acetamides | Anti-inflammatory, Analgesic, Antipyretic | Demonstrated significant in vivo efficacy in animal models. | galaxypub.co |
| Phenoxy Acetamides | Anticancer, Antimicrobial | Showed promising activity against various cancer cell lines and microbial strains. | nih.gov |
Table 2: Research on N-Benzyl Acetamide and Related Scaffolds
| Compound Scaffold | Area of Investigation | Notable Results | Reference |
| N-Benzyl-2-acetamidopropionamides | Anticonvulsant Activity | Oxygen-substituted derivatives showed high potency in seizure models. | nih.gov |
| N-Benzyl-2-(N-benzylamido)acetamides | Butyrylcholinesterase (BChE) Inhibition | Compounds showed selective and competitive inhibition of BChE. | abq.org.br |
| N-Benzyl Benzamides | Butyrylcholinesterase (BChE) Inhibition | Developed sub-nanomolar inhibitors with neuroprotective effects. | nih.gov |
| N-Benzyl Acetamide | Anti-inflammatory, Anticancer | Inhibits prostaglandin synthesis and shows anti-tumor effects in vitro. | biosynth.com |
Properties
IUPAC Name |
2-amino-N-[(2,5-dichlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c10-7-1-2-8(11)6(3-7)5-13-9(14)4-12/h1-3H,4-5,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGBCCWGIFLRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNC(=O)CN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 2-Amino-N-(2,5-dichloro-benzyl)-acetamide and its Derivatives
The construction of the target molecule is typically achieved through well-defined, multi-step pathways that ensure high purity and yield. These routes hinge on the strategic formation of the central amide bond and the introduction of the specific dichlorinated benzyl (B1604629) group.
The synthesis of N-substituted 2-aminoacetamides like the title compound generally follows a convergent strategy where key building blocks are prepared separately and then combined. A primary and logical synthetic disconnection is at the amide bond, suggesting a reaction between a glycine-derived component and 2,5-dichlorobenzylamine (B130939).
A common approach involves the use of an N-protected glycine (B1666218), such as N-Boc-glycine or N-Cbz-glycine, to prevent unwanted side reactions at the amino group. This protected amino acid is then coupled with 2,5-dichlorobenzylamine. The final step is the removal of the protecting group (e.g., using acid for Boc or hydrogenation for Cbz) to yield the desired this compound.
An alternative pathway begins with the acylation of 2,5-dichlorobenzylamine using chloroacetyl chloride. researchgate.netresearchgate.net This reaction forms the intermediate 2-chloro-N-(2,5-dichlorobenzyl)acetamide . Subsequent nucleophilic substitution of the chlorine atom with an amino group source, such as ammonia (B1221849) or a protected amine equivalent, furnishes the final product.
The key intermediates in these syntheses are therefore:
2,5-Dichlorobenzylamine : This is the source of the halogenated benzyl moiety. Its synthesis can be accomplished from precursors like 2,5-dichloronitrobenzene via reduction. google.com
N-Protected Glycine : (e.g., N-Boc-glycine, N-Cbz-glycine) or Glycine Esters . researchgate.netresearchgate.net These serve as the two-carbon amino-acyl backbone.
2-Chloro-N-(2,5-dichlorobenzyl)acetamide : An alternative key intermediate formed by the reaction of 2,5-dichlorobenzylamine with chloroacetyl chloride.
The general synthetic schemes are versatile and can be applied to a wide array of amines and carboxylic acids. nih.govnih.govresearchgate.net
The formation of the amide linkage is the cornerstone of the synthesis. This can be accomplished through several methods, ranging from classical coupling reagents to more modern catalytic systems.
Use of Coupling Reagents: The reaction between an N-protected glycine and 2,5-dichlorobenzylamine is frequently mediated by a coupling agent that activates the carboxylic acid. luxembourg-bio.com A host of such reagents are available, each with specific advantages. peptide.comresearchgate.net The activated acid, often an O-acylisourea intermediate when using carbodiimides, readily reacts with the amine to form the stable amide bond. luxembourg-bio.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included to improve reaction rates and suppress side reactions, particularly racemization if chiral centers are present. peptide.com
Direct Amidation: More recent methodologies focus on the direct, atom-economical formation of amides from carboxylic acids and amines without stoichiometric activating agents. Catalytic systems employing boronic acids or silane-based reagents have been developed for this purpose. researchgate.netrsc.orgorganic-chemistry.org For example, a boronic acid catalyst can facilitate the condensation of the acid and amine with the removal of water, often aided by molecular sieves. researchgate.net
Nucleophilic Substitution: In the alternate route, the amide linkage is formed first. The final C-N bond of the glycine moiety is then formed via nucleophilic substitution on the 2-chloro-N-(2,5-dichlorobenzyl)acetamide intermediate. researchgate.netnih.gov
| Reagent Class | Examples | Mechanism/Notes | Reference |
|---|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (Ethyl-(N',N'-dimethylamino)propylcarbodiimide) | Forms an O-acylisourea intermediate. By-product removal can be simple (precipitation for DCC, extraction for EDC). Often used with additives like HOBt. | luxembourg-bio.compeptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient reagents, particularly for sterically hindered couplings. PyAOP is noted for its high reactivity and effectiveness in coupling N-methyl amino acids. | peptide.com |
| Aminium/Uronium Salts | HBTU, HATU, TBTU, COMU | Very popular and efficient reagents. HATU, based on HOAt, is known for fast reaction times and reduced epimerization. COMU has been suggested as a preferable alternative to HATU in some cases. | peptide.comresearchgate.net |
The specific 2,5-dichloro substitution pattern is introduced through the use of 2,5-dichlorobenzylamine as a primary building block. sigmaaldrich.com This amine is commercially available but can also be synthesized from more fundamental starting materials. One common route is the nitration of 1,4-dichlorobenzene (B42874) to yield 2,5-dichloronitrobenzene, followed by chemical reduction of the nitro group to an amine. google.com An alternative synthesis involves the Friedel-Crafts aroylation of 1,4-dichlorobenzene. google.com
The choice of synthetic strategy dictates when this moiety is incorporated.
In a convergent synthesis, 2,5-dichlorobenzylamine is coupled directly with the protected glycine derivative in the key amidation step. researchgate.net
In a linear approach, the benzylamine (B48309) is first acylated with chloroacetyl chloride, incorporating the dichlorobenzyl group into the backbone before the final amino group is introduced. researchgate.netgoogle.com
Achieving high yield and purity is paramount in chemical synthesis. For the preparation of this compound, several reaction parameters are typically optimized.
Solvent: The choice of solvent is critical. For coupling reactions, solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are common. prepchem.com For boronic acid-catalyzed direct amidations, toluene (B28343) or dichloromethane have proven effective, with the optimal choice depending on the specific substrates. researchgate.net
Temperature: Amidation reactions are often conducted at room temperature, but cooling (to 0°C or below) can be employed to control exotherms and minimize side reactions, especially during the activation step. prepchem.com Conversely, heating may be required for less reactive substrates or in direct amidation protocols to drive the removal of water. researchgate.net
Catalyst and Reagent Stoichiometry: The molar ratios of the coupling agent, additives, and reactants are carefully controlled. Typically, a slight excess of the carboxylic acid and coupling agent relative to the amine is used to ensure complete consumption of the amine. In catalytic reactions, the catalyst loading is minimized to reduce cost and simplify purification, while ensuring an efficient reaction rate. rsc.orgorganic-chemistry.org
Purification: After the reaction is complete, a standard aqueous workup is usually performed to remove water-soluble by-products and excess reagents. The final purification of the product is most commonly achieved by column chromatography on silica (B1680970) gel to isolate the target compound in high purity. prepchem.com
Derivatization Strategies for Structural Analogues
The synthetic methodologies described are not limited to the title compound but provide a flexible platform for creating a library of structurally related analogues. This is primarily achieved by modifying the starting materials.
One of the most straightforward derivatization strategies involves altering the substitution pattern on the benzyl ring. By replacing 2,5-dichlorobenzylamine with other substituted benzylamines, a wide variety of analogues can be produced using the same fundamental coupling chemistry.
For instance, the synthesis of N-(2,6-dichlorobenzoyl)glycine and its subsequent coupling with α-phenylethylamine demonstrates the use of a 2,6-dichloro substitution pattern on an acyl group, which is mechanistically similar to modifying the benzylamine. prepchem.com Similarly, the synthesis of various N-(substituted phenyl)-acetamides highlights the broad applicability of these reactions to different aromatic systems. archivepp.commdpi.com
This "plug-and-play" approach allows for the systematic exploration of structure-activity relationships by varying the position, number, and electronic nature of the substituents on the benzyl ring. Examples of accessible starting materials for such derivatization include:
2,6-Dichlorobenzylamine
3,4-Dichlorobenzylamine
4-Bromobenzylamine
4-Fluorobenzylamine
Methyl- or Methoxy-substituted benzylamines
| Precursor Amine | Resulting Analogue Moiety | Potential Synthetic Route | Reference |
|---|---|---|---|
| 2,6-Dichlorobenzylamine | N-(2,6-dichlorobenzyl) | Coupling with N-protected glycine or reaction with chloroacetyl chloride. | prepchem.comsigmaaldrich.com |
| 4-Bromobenzylamine | N-(4-bromobenzyl) | Coupling with a phenoxyacetic acid derivative has been demonstrated for related structures. | nih.gov |
| 2-Methylbenzylamine | N-(2-methylbenzyl) | Used in the synthesis of N-benzyltrichloroacetamides. | ub.edu |
| Various substituted anilines | N-(substituted phenyl) | Reaction with chloroacetyl chloride is a common first step. | researchgate.netmdpi.com |
Alterations to the Acetamide (B32628) Scaffold (e.g., Amino Group Substitutions)
The acetamide scaffold of this compound contains two primary sites for modification: the primary amino group and the secondary amide nitrogen. The reactivity of these functional groups allows for a range of chemical alterations.
The primary amino group is a key site for introducing structural diversity. A general and effective method for this involves the initial synthesis of a chloroacetylated precursor, which can then undergo nucleophilic substitution with various amines. This two-step process begins with the chloroacetylation of 2,5-dichlorobenzylamine to form 2-chloro-N-(2,5-dichlorobenzyl)acetamide. Subsequently, this intermediate can be reacted with a wide array of primary or secondary amines, or even ammonia, to yield the corresponding 2-amino-N-(2,5-dichlorobenzyl)-acetamide derivatives.
A study on the synthesis of analogous 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide derivatives illustrates this principle effectively. nih.gov In this research, substituted 2-aminobenzothiazoles were first reacted with chloroacetyl chloride. The resulting chloroacetamide intermediate was then refluxed with various substituted amines to produce a library of compounds with diverse substitutions on the terminal amino group. nih.gov This modular approach allows for the systematic exploration of the chemical space around this position.
The versatility of the 2-amino-N-benzylacetamide core as a synthetic building block has been noted in advanced organic synthesis. nbinno.com Its utility stems from the presence of multiple reactive sites—the primary amine and the secondary amide—which can be selectively targeted for transformations such as acylation, alkylation, and peptide coupling reactions. nbinno.com This inherent reactivity allows for the construction of more complex molecular architectures.
The following table summarizes representative substitutions that can be made at the amino group, based on analogous synthetic schemes.
| Reagent | Resulting Substitution on Amino Group |
| Ammonia | -NH₂ |
| Methylamine | -NHCH₃ |
| Diethylamine | -N(CH₂CH₃)₂ |
| Aniline | -NHPh |
| Morpholine | -N(CH₂CH₂)₂O |
This table is illustrative of potential substitutions based on established synthetic methodologies for related acetamide compounds.
Heterocyclic Ring Incorporations and Substituent Effects
The incorporation of heterocyclic rings into the structure of this compound can significantly influence its properties. Heterocycles can act as bioisosteres, modulate lipophilicity, and introduce new hydrogen bonding patterns. Synthetic strategies often involve either building the acetamide structure onto a pre-existing heterocycle or constructing a heterocyclic ring from a functionalized acetamide precursor.
One prominent strategy involves the use of a heterocyclic amine as the starting material for the N-benzyl portion of the molecule. For instance, derivatives of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide have been synthesized and investigated as potential antiviral agents. nih.gov In this case, the dichlorobenzyl group is replaced by a dichloropyridyl moiety, demonstrating the feasibility of incorporating nitrogen-containing aromatic heterocycles.
Another approach is to append a heterocyclic ring to the terminal amino group of the acetamide. Research on benzothiazole (B30560) derivatives has shown that 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide can be synthesized by reacting a chloroacetamide intermediate with various heterocyclic amines. nih.gov For example, using pyridine-3-amine as the nucleophile resulted in the incorporation of a pyridine (B92270) ring at the terminal position. nih.gov The electronic nature of substituents on the benzothiazole ring was found to impact the antimicrobial activity of the final compounds. nih.gov
More complex fused heterocyclic systems can also be synthesized. For example, amino acids have been used as starting materials to construct quinazolinone derivatives, which can then be further elaborated into fused polycyclic systems like triazinoquinazolinones and triazepinoquinazolinones through reactions with various electrophiles. nih.gov This highlights the potential for using the amino acid-like structure of this compound as a synthon for building larger, more complex heterocyclic frameworks. The synthesis of pyrimidine (B1678525) derivatives from related starting materials has also been reported, further expanding the scope of accessible heterocyclic systems. researchgate.net
The table below provides examples of heterocyclic rings that have been incorporated into related acetamide structures and the general synthetic approach.
| Heterocyclic Ring | Method of Incorporation | Reference |
| Benzothiazole | Reaction of a chloroacetamide with a substituted 2-aminobenzothiazole. | nih.gov |
| Pyridine | Use of a pyridyl amine in the initial amide formation or as a nucleophile on a chloroacetamide intermediate. | nih.govnih.gov |
| Triazinoquinazolinone | Multi-step synthesis starting from an amino acid precursor, leading to a fused heterocyclic system. | nih.gov |
| Pyrimidine | Cyclocondensation reactions involving appropriate precursors. | researchgate.net |
This interactive table showcases various heterocyclic systems and the methodologies used for their incorporation into acetamide-containing molecules.
Stereoselective Synthesis and Enantiomeric Separations
The this compound molecule possesses a chiral center at the alpha-carbon of the amino acid fragment. Consequently, it can exist as a pair of enantiomers. The stereochemistry at this center can be crucial for biological activity, making stereoselective synthesis and enantiomeric separation important considerations.
One powerful approach for stereoselective synthesis is the use of chiral auxiliaries. For example, chiral oxazolidinones, which can be derived from amino acids, have been effectively used to direct the stereoselective alkylation of N-acyl derivatives. researchgate.net An efficient synthesis of a related compound, 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl]acetamide, was achieved using an optically pure (R)-5,5-dimethyl-4-phenyloxazolidin-2-one auxiliary. researchgate.net This methodology could be adapted to control the stereochemistry of the alpha-carbon in the target molecule.
Another advanced method for establishing the stereochemistry of the amino acid portion is through asymmetric synthesis using chiral metal complexes. Chiral Ni(II) complexes of Schiff bases derived from glycine or alanine (B10760859) have been used for the asymmetric alkylation to produce a wide variety of non-proteinogenic α-amino acids with high enantioselectivity. nih.gov This method could be applied to synthesize the chiral amino acid precursor to this compound.
Furthermore, restricted rotation around single bonds in sterically hindered molecules can lead to a form of chirality known as atropisomerism. In a study of axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1,7-naphthyridine-6-carboxamide derivatives, stable atropisomers were observed and separated due to restricted rotation around an amide C-C bond. nih.gov These separated atropisomers exhibited significant differences in biological activity. nih.gov Given the substituted benzyl group in this compound, the potential for atropisomerism, particularly upon further substitution, should be considered. The separation of such isomers can often be achieved by chiral chromatography.
Recent studies on the stereoselective acylation of RNA with chiral amino acid derivatives have also highlighted methods for achieving high diastereoselectivity, with some reagents affording ratios greater than 25:1. nih.gov While the context is different, the principles of stereochemical control are broadly applicable.
The following table summarizes key strategies for achieving stereocontrol in the synthesis of chiral acetamide derivatives.
| Method | Description | Key Feature |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to guide the stereochemical outcome of a reaction. | The auxiliary is later removed, yielding an enantiomerically enriched product. |
| Asymmetric Catalysis | A chiral catalyst, such as a metal complex, is used to create a chiral environment for the reaction. | A small amount of a chiral catalyst can generate a large amount of a single enantiomer. |
| Enantiomeric Separation | A racemic mixture is separated into its constituent enantiomers. | Often accomplished using chiral chromatography or by diastereomeric salt formation. |
| Atropisomer Separation | Isomers arising from restricted bond rotation are separated. | Applicable to sterically hindered molecules; separation is typically done by chiral HPLC. |
This interactive table outlines various methodologies for the stereoselective synthesis and separation of chiral compounds related to the target molecule.
Molecular Interactions and Biological Target Identification
Computational Approaches to Molecular Interactions and Binding Prediction
Computational methods provide a powerful, initial step in drug discovery by predicting how a compound might interact with biological macromolecules.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode of a ligand to the active site of a protein. For analogous compounds, docking studies have been employed to understand interactions with enzymes like butyrylcholinesterase and to elucidate the basis for selective inhibition. abq.org.br However, no specific molecular docking studies for 2-Amino-N-(2,5-dichloro-benzyl)-acetamide have been published. Such a study would involve simulating the interaction of the compound with the binding sites of various target proteins to predict binding affinity and pose.
Homology Modeling for Target Structure Elucidation
When the crystal structure of a target protein is unknown, homology modeling can be used to create a three-dimensional model based on the known structure of a related homologous protein. This model can then be used for molecular docking studies. For example, a homology model of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) was used to guide the design of selective inhibitors. nih.gov For this compound, this approach would be relevant if it were hypothesized to interact with a target for which no experimental structure exists, but no such studies have been reported.
Predictive Binding Affinity Computations
Beyond docking, more advanced computational methods can predict the binding affinity (e.g., Ki or IC50 values) of a compound to a target. These methods are crucial for prioritizing compounds for synthesis and experimental testing. While general deep learning models and other computational tools for predicting drug-target affinity are continuously being developed, specific predictive computations for the binding affinity of this compound against specific targets are not available in the literature.
Identification and Characterization of Specific Biological Targets
Following computational predictions, experimental assays are required to confirm and characterize the interaction of a compound with its biological targets.
Enzyme Inhibition Studies
Enzyme inhibition is a common mechanism of action for many drugs. Assays to determine a compound's ability to inhibit specific enzymes are a cornerstone of drug discovery.
Aminoacyl-tRNA Synthetases (aaRS): These enzymes are essential for protein synthesis, making them attractive targets for antimicrobial agents. nih.govebi.ac.uk There are no published studies evaluating the inhibitory activity of this compound against any aaRS.
Src Kinase: Src family kinases are involved in cell growth and proliferation, and their inhibition is a strategy in cancer therapy. While other novel compounds have been investigated as Src inhibitors, the effect of this compound on this enzyme is unknown. abq.org.br
17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3): This enzyme is involved in testosterone (B1683101) biosynthesis and is a target for prostate cancer treatment. nih.gov Research has been conducted on aryl benzylamine-based inhibitors, but this compound has not been specifically tested. nih.gov
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway and are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govrcsb.org No data is available on whether this compound inhibits COX enzymes.
DprE1: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme for the cell wall synthesis of Mycobacterium tuberculosis, making it a prime target for new anti-tuberculosis drugs. While various inhibitors have been identified, there is no evidence to suggest that this compound is among them.
Receptor Modulation Investigations
In addition to enzymes, many drugs act by modulating the function of cellular receptors. To date, there are no published reports investigating the activity of this compound at any receptor.
Mechanistic Elucidation of Biological Effects at the Molecular Level
The concepts of ligand-target recognition and allosteric modulation are fundamental in pharmacology, describing how a molecule can bind to a receptor and influence its activity. nih.gov Ligand-gated ion channels, for example, are gated by the binding of a neurotransmitter to an orthosteric site, which triggers a conformational change. nih.gov Modulation of this process can occur through the binding of molecules to allosteric sites, which are distinct from the primary binding site. nih.gov
Currently, there are no published studies that characterize the specific ligand-target recognition properties or any potential allosteric modulatory effects of this compound on any biological target.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, which are ligand-gated chloride ion channels, are significant drug targets. nih.gov
There is no scientific literature available that investigates the effect of this compound on GABA-gated chloride ion channels. A study on a different neuroprotective drug, MS-153, found that it did not affect currents induced by GABA at a concentration of 300 microM. nih.gov This finding is for a structurally unrelated compound and offers no direct insight into the activity of this compound.
While research into various N-benzyl derivatives has been conducted for conditions like Alzheimer's disease, focusing on targets such as acetylcholinesterase and histone deacetylase, these studies have not included this compound. nih.govnih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Pharmacophoric Features of 2-Amino-N-(2,5-dichloro-benzyl)-acetamide and Related Analogues
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For N-benzylacetamide derivatives, a common pharmacophore model for anticonvulsant activity includes a hydrogen-bonding system, at least one carbonyl group, and one or two phenyl groups. kg.ac.rs The presence of a basic nitrogen atom and an aromatic ring are also considered crucial for good activity in related aryl-containing compounds. mdpi.com
The nature, position, and electronic properties of substituents on the benzyl (B1604629) ring are critical determinants of the biological activity of this class of compounds. The 2,5-dichloro substitution pattern on the benzyl ring of the title compound significantly influences its physicochemical properties and, consequently, its interaction with biological targets.
Research on analogous structures demonstrates that electron-withdrawing groups, such as chlorine and fluorine, on the aromatic ring can enhance biological activity. nih.gov This enhancement is often attributed to the formation of specific interactions, like halogen bonds with backbone atoms of the target protein, and improved packing within the ligand-binding pocket. nih.gov Studies on N-benzyl-2-acetamidopropionamide derivatives have shown that incorporating heteroatom substituents also leads to potent activity. nih.gov The specific placement of these substituents is key; for instance, in a related series of benzenesulfonamides, a bromine atom at position 4 of the benzene (B151609) ring was found to be optimal for high affinity. nih.gov The electronic features of the molecule, as a whole, have been shown to play a more significant role in anticonvulsant activity than simple constitutional parameters. kg.ac.rs
Table 1: Influence of Benzyl Ring Substituents on the Activity of Analogous Compounds
| Substituent Type | General Effect on Activity | Putative Reason | Source(s) |
|---|---|---|---|
| Electron-Withdrawing (Cl, F, Br) | Enhancement | Favorable electronic properties, potential for halogen bonding, improved binding pocket interactions. | nih.gov |
| Electron-Donating (e.g., Methyl) | Diminished | Less favorable electronic properties compared to electron-withdrawing groups. | nih.gov |
| Heteroatom-Containing Moieties | Potentiation | Introduction of key interaction points (e.g., hydrogen bonding). | nih.gov |
The acetamide (B32628) portion of this compound is a central feature, acting as a scaffold that correctly orients the other functional groups for target binding. This moiety contains key hydrogen bond donors (N-H) and acceptors (C=O) that are critical for interaction with biological targets. kg.ac.rs In many anticonvulsant pharmacophores, a nitrogen heteroatomic system and at least one carbonyl group are defining features. kg.ac.rs
The acetamide core can be considered an alpha-amino acid residue. google.com This structural motif is common in many biologically active compounds. For instance, in related alaninamide derivatives, this core is essential for the observed anticonvulsant activity. mdpi.com Docking studies on similar N-benzylacetamide derivatives targeting γ-aminobutyrate-aminotransferase (GABA-AT) have shown that the acetamide group is integral to the binding within the active site. researchgate.net
The three-dimensional shape, or conformation, of the molecule is crucial for its ability to fit into a target's binding site. Conformational analysis of N-benzylacetamide derivatives reveals important insights into their bioactive state. For example, the crystal structure of the related compound 2-[(2,6-dichlorobenzyl)amino]-N-(4-methylthiazol-2-yl)acetamide shows that the chain linking the two rings is folded, resulting in a specific dihedral angle that brings the aromatic rings roughly parallel to each other. nih.gov This folded conformation may represent a low-energy, bioactive state.
Furthermore, stereochemistry can play a profound role in activity. In studies of N-benzyl-2-acetamido-3-methoxypropionamide, the anticonvulsant activity was found to reside almost exclusively in the (R)-stereoisomer, indicating that a specific spatial arrangement of the substituents around the chiral center is necessary for optimal target interaction. nih.gov This highlights that only specific conformations allow for the precise intermolecular interactions required for a biological response.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR represents a computational approach to formalize the relationship between a compound's chemical structure and its biological activity in a mathematical equation. nih.gov These models are powerful tools for predicting the activity of novel compounds and for guiding the synthesis of more potent analogs. nih.gov
For N-benzylacetamide derivatives and related compounds with anticonvulsant properties, several QSAR models have been developed. kg.ac.rsresearchgate.net These models are typically created using statistical methods like Multiple Linear Regression (MLR) or Genetic Function Algorithm (GFA). kg.ac.rsresearchgate.net
In one study on 51 N-benzylacetamide derivatives, an MLR model was developed that successfully predicted anticonvulsant activity. kg.ac.rs The validation of such models is crucial and is often performed using techniques like leave-one-out cross-validation and external validation on a separate test set of compounds. kg.ac.rs Another study on a different set of N-benzylacetamides used a GFA to generate octa-parametric equations with high statistical quality and predictive power (R²pred(test) from 0.768 to 0.893). researchgate.net These models can effectively guide hit-to-lead optimization and can be applied to the virtual screening of large chemical libraries to identify new active compounds. nih.gov
The foundation of any QSAR model is the selection of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can range from simple 0D descriptors (like molecular weight) to complex 3D descriptors (like those derived from molecular shape). kg.ac.rsnih.gov
For N-benzylacetamide anticonvulsants, a wide array of descriptors have been investigated. Studies have shown that a combination of 2D and 3D descriptors often produces models with high predictive quality. kg.ac.rs Information derived from these descriptors suggests that increasing the molecular mass and linearity of the molecule can lead to an increase in anticonvulsant activity. researchgate.net Key descriptors often found in QSAR models for this class of compounds include those related to topology, electronic properties, and physicochemical characteristics.
Table 2: Common Molecular Descriptors in QSAR Models for N-Benzylacetamide Analogs
| Descriptor Class | Example Descriptor | Information Encoded | Source(s) |
|---|---|---|---|
| 0D (Constitutional) | Molecular Weight (MW) | Size of the molecule. | nih.gov |
| 1D (Topological) | Wiener Index | Molecular branching and complexity. | kg.ac.rs |
| 2D (Connectivity) | Kier & Hall Indices | Molecular shape and connectivity. | kg.ac.rs |
| 3D (Geometrical) | 3D-MoRSE Descriptors | 3D representation of the molecule from atomic coordinates. | kg.ac.rs |
| Physicochemical | LogP (Partition Coefficient) | Lipophilicity/hydrophobicity of the molecule. | nih.gov |
| Physicochemical | TPSA (Topological Polar Surface Area) | Polarity and hydrogen bonding capacity. | nih.gov |
| Electronic | Dipole Moment | Polarity and charge distribution. | kg.ac.rs |
| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting capabilities. | kg.ac.rs |
The careful selection and correlation of these descriptors with biological activity allow researchers to build robust and predictive QSAR models, ultimately accelerating the discovery of new drugs based on the 2-Amino-N-(benzyl)-acetamide scaffold.
Statistical Validation and Predictive Power Assessment
The robustness and predictive capability of a Quantitative Structure-Activity Relationship (QSAR) model are paramount to its utility in drug design and development. For derivatives of N-benzylacetamide, including "this compound," rigorous statistical validation is essential to ensure that the developed models are not a result of chance correlation and can accurately predict the biological activity of new, untested compounds. scholarsresearchlibrary.com This validation process involves both internal and external validation techniques, which assess the model's stability and its ability to generalize to external datasets. kg.ac.rsnih.gov
The primary goal of statistical validation is to evaluate the performance and predictive power of a QSAR model. kg.ac.rs A well-validated model provides confidence in its ability to guide the synthesis of novel compounds with desired activities. Key statistical metrics are employed to quantify the model's performance.
Internal Validation
Internal validation assesses the stability and robustness of a QSAR model using the training set data. A common and effective method for internal validation is cross-validation. scholarsresearchlibrary.com The leave-one-out (LOO) cross-validation technique is frequently employed for N-benzylacetamide derivatives. kg.ac.rs In this method, one compound is removed from the training set, and the model is rebuilt using the remaining compounds. The activity of the excluded compound is then predicted by the newly developed model. This process is repeated until every compound has been excluded once. kg.ac.rs The predictive ability of the model within the training set is quantified by the cross-validation coefficient, denoted as Q² or R²cv. A high Q² value (typically > 0.5) is indicative of a model with good predictive capacity. scholarsresearchlibrary.com
In a study on a series of 51 acetamido-N-benzylacetamide derivatives with anticonvulsant activity, multiple linear regression (MLR) was used to develop QSAR models. The internal validation of these models was performed using the leave-one-out cross-validation technique. The resulting statistical parameters demonstrated the robustness of the developed models. kg.ac.rs
External Validation
While internal validation is crucial, the ultimate test of a QSAR model's utility lies in its external predictive power. External validation involves predicting the biological activity of a set of compounds (the test set) that were not used in the development of the model. kg.ac.rsnih.gov The predictive ability of the model is assessed by the predictive R² (R²pred), which is calculated based on the difference between the observed and predicted activities of the test set compounds. A high R²pred value (typically > 0.6) suggests that the model has good predictive power for external compounds. researchgate.net
For a series of ninety N-benzylacetamide derivatives with anticonvulsant activity, a Genetic Function Algorithm (GFA) was utilized to develop QSAR models. These models were subjected to rigorous external validation to ascertain their predictive capabilities. researchgate.netcitefactor.org The statistical quality of the resulting models underscores the importance of this validation step.
Research Findings and Data
Several QSAR studies on N-benzylacetamide derivatives have reported statistically significant models with good predictive power. The following tables summarize the statistical parameters from representative studies, illustrating the validation and predictive power of the developed models.
| Validation Type | Parameter | Value |
|---|---|---|
| Calibration (Training Set) | Rcal | 0.888 |
| Calibration (Training Set) | Scal | 0.195 |
| Internal Validation (Leave-one-out) | Rloo | 0.867 |
| Internal Validation (Leave-one-out) | Sloo | 0.212 |
| External Validation (Test Set) | Rval | 0.814 |
| External Validation (Test Set) | Sval | 0.431 |
| Model | R² | Q² | R²pred (test) | F-value |
|---|---|---|---|---|
| Model 1 | 0.893 | 0.854 | 0.893 | 37.10 |
| Model 2 | 0.823 | 0.772 | 0.768 | 36.53 |
These studies highlight that QSAR models for N-benzylacetamide derivatives, when properly developed and validated, can serve as powerful tools for predicting the anticonvulsant activity of new analogues. kg.ac.rsresearchgate.netcitefactor.org The combination of internal and external validation procedures ensures the reliability and predictive accuracy of the models, making them valuable assets in the rational design of novel therapeutic agents.
Pre Clinical Biological Evaluation in Research Models
In Vitro Studies on Cellular Models
Cell-Based Assays for Mechanistic Investigations (e.g., cellular proliferation, enzyme activity in cell lines)
There are no specific studies in the public domain that have investigated the effect of 2-Amino-N-(2,5-dichloro-benzyl)-acetamide on cellular proliferation or its impact on specific enzyme activities in cell lines. Research on analogous compounds, such as 2-amino-1,4-naphthoquinone-benzamide derivatives, has shown significant antiproliferative effects against various cancer cell lines. nih.gov Similarly, other acetamide (B32628) derivatives have been evaluated as inhibitors of enzymes like butyrylcholinesterase. nih.gov However, these findings cannot be extrapolated to this compound without direct experimental evidence.
Evaluation of Specific Cellular Responses (e.g., inhibition of viral replication, modulation of inflammatory markers)
The potential of this compound to elicit specific cellular responses, such as the inhibition of viral replication or the modulation of inflammatory markers, remains uninvestigated in published research. For context, related compounds like 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives have been identified as inhibitors of Hepatitis B Virus (HBV) capsid assembly. nih.gov Furthermore, other acetamide-based compounds have demonstrated the ability to modulate inflammatory responses in cellular models. frontiersin.org Without dedicated studies, the activity of this compound in these areas is unknown.
Assessment of Cellular Viability in Research Cell Lines
No data is currently available from studies assessing the cellular viability of research cell lines upon exposure to this compound. Standard assays, such as the MTT assay, are commonly used to determine the cytotoxic potential of new chemical entities. nih.gov Such fundamental in vitro toxicity screening is a prerequisite for further preclinical development, and this information is not yet present in the scientific literature for this specific compound.
In Vivo Studies in Non-Human Organism Models
Evaluation of Biological Effects in Animal Models (e.g., anti-inflammatory activity, tumor growth inhibition, anticonvulsant activity in rodents)
A review of scientific databases indicates that this compound has not been evaluated in any non-human organism models to determine its biological effects. Therefore, there are no reports on its potential anti-inflammatory, tumor growth-inhibiting, anticonvulsant, or other in vivo activities. In contrast, various other N-benzyl acetamide derivatives have been assessed in rodent models for such properties.
Investigation of Molecular Endpoints and Pathway Modulation in Preclinical Systems
Consistent with the lack of in vivo studies, there is no information regarding the investigation of molecular endpoints or the modulation of specific biological pathways by this compound in any preclinical systems. Such studies are crucial for understanding the mechanism of action of a compound and typically follow initial in vitro and in vivo screening.
Combinatorial Research Approaches
No publicly available research studies or data could be identified that investigate the synergistic effects of this compound when used in combination with established research probes or reference compounds. As such, there are no documented instances of this compound enhancing or modifying the activity of other known chemical agents in a research context.
There is a lack of published scientific literature detailing the exploration of interactions between this compound and other compounds within research settings. Investigations into how this compound may interact with other molecules, whether additively, synergistically, or antagonistically, have not been reported in the available scientific literature.
Advanced Characterization and Computational Chemistry
X-ray Crystallography and Solid-State Structural Analysis
Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional structure of a molecule. For 2-Amino-N-(2,5-dichloro-benzyl)-acetamide, obtaining suitable single crystals would allow for the elucidation of its absolute configuration and detailed conformational features. The analysis of a related compound, N-Benzyl-2-(2,6-dichlorophenoxy)acetamide, reveals how such studies are conducted. In that case, crystals suitable for X-ray diffraction were grown by the slow cooling of a solution. nih.gov The resulting crystallographic data provided detailed information about the molecule's geometry. For instance, the dihedral angle between the two aryl rings was determined to be 40.71 (11)°. nih.gov
Below is a representative table of crystallographic data that would be obtained from an SC-XRD experiment on a similar compound.
Table 1: Representative Crystallographic Data for an Acetamide (B32628) Derivative
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 7.492 (2) |
| b (Å) | 8.496 (2) |
| c (Å) | 8.988 (2) |
| α (°) | 69.68 (2) |
| β (°) | 67.54 (2) |
| γ (°) | 66.67 (2) |
| Volume (ų) | 472.4 (2) |
| Z | 2 |
The packing of molecules in a crystal is directed by a network of non-covalent interactions. These interactions, while weaker than covalent bonds, are critical in determining the stability and physical properties of the crystalline material. rsc.org Key interactions that would be analyzed for this compound include:
Hydrogen Bonding: The presence of an amino group (N-H) and a carbonyl group (C=O) makes hydrogen bonding a dominant interaction. In the crystal structure of N-Benzyl-2-(2,6-dichlorophenoxy)acetamide, molecules are linked into chains by N—H⋯O hydrogen bonds. nih.gov Similarly, for this compound, one would expect to observe intermolecular N—H⋯O and potentially N—H⋯N hydrogen bonds, which would play a significant role in the supramolecular assembly. vensel.orgnih.gov
A detailed analysis of these interactions is typically presented in a table format, as shown below for a related compound.
Table 2: Hydrogen-Bond Geometry for a Representative Acetamide Derivative (Å, °)
| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |
|---|---|---|---|---|
| N1—H1A⋯O1 | 0.86 | 2.23 | 2.644 (2) | 109 |
| N1—H1A⋯O2 | 0.86 | 2.31 | 2.970 (2) | 133 |
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. nih.gov Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.govnih.gov
From the Hirshfeld surface, a 2D fingerprint plot can be generated. This plot summarizes all the intermolecular contacts in the crystal, providing a percentage contribution for each type of interaction. researchgate.netresearchgate.net For a molecule like this compound, the fingerprint plot would likely show significant contributions from H⋯H, H⋯Cl/Cl⋯H, H⋯O/O⋯H, and H⋯C/C⋯H contacts. researchgate.netnih.gov This quantitative analysis is crucial for comparing the packing environments of different crystalline forms (polymorphs) and for understanding the relative importance of various intermolecular forces. nih.govsemanticscholar.org
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative Compound
| Interaction Type | Contribution (%) |
|---|---|
| H⋯H | 45.7 |
| O⋯H/H⋯O | 24.7 |
| C⋯H/H⋯C | 18.8 |
| N⋯H/H⋯N | 4.3 |
| O⋯O | 2.5 |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a theoretical framework to investigate the geometric and electronic properties of a molecule. These calculations complement experimental data and offer insights into aspects of the molecule that are difficult to probe experimentally.
DFT calculations can be used to determine the lowest energy conformation (optimized geometry) of a molecule in the gas phase or in a simulated solvent environment. scielo.br By comparing the DFT-optimized geometry with the experimental solid-state structure from X-ray crystallography, one can assess the influence of crystal packing forces on the molecular conformation. The calculations provide optimized bond lengths, bond angles, and torsion angles that can be directly compared to experimental values. nih.gov For complex molecules, multiple stable conformations (rotamers) may exist, and DFT can be used to calculate their relative energies. scielo.br
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and chemical reactivity. researchgate.net
HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are typically nucleophilic.
LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are electrophilic.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. science.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small energy gap indicates that the molecule is more polarizable and reactive. researchgate.netsemanticscholar.org For this compound, DFT calculations would map the distribution of the HOMO and LUMO across the molecule and calculate the energy gap, providing valuable information about its electronic stability and potential for charge transfer interactions. nih.govnih.gov
Table 4: Representative Frontier Molecular Orbital Data from DFT Calculations
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.3130 |
| ELUMO | -0.2678 |
| Energy Gap (ΔE) | 5.0452 |
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites.
For this compound, the MEP surface would reveal distinct regions of positive, negative, and neutral potential. The regions of negative electrostatic potential, typically colored red, are associated with electrophilic reactivity and are expected to be localized on the electronegative atoms. In this molecule, the most significant negative potential would be concentrated around the carbonyl oxygen atom of the acetamide group, making it a primary site for electrophilic attack. The nitrogen atom of the primary amine group and the two chlorine atoms on the benzene (B151609) ring would also exhibit negative potential, though likely to a lesser extent than the carbonyl oxygen.
Conversely, the positive potential regions, colored blue, indicate sites for nucleophilic reactivity. These are primarily located around the hydrogen atoms, especially those of the amide (N-H) and the primary amine (NH₂) groups. These sites are potential hydrogen-bond donors. scielo.br The hydrogen atoms on the aromatic ring and the benzyl (B1604629) and acetamide methylene (B1212753) groups would also show varying degrees of positive potential. researchgate.netmdpi.com
A color-coded scale represents the strength of the potential, where red indicates the most negative region (electron-rich) and blue indicates the most positive region (electron-poor), while green represents areas of neutral potential. researchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the molecule's behavior in a biological or chemical system. researchgate.netmdpi.com
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, intramolecular interactions, and the stability of a molecule. wikipedia.org It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. The energy associated with these interactions, known as the stabilization energy E(2), quantifies the extent of charge delocalization. A higher E(2) value indicates a stronger interaction. nih.govresearchgate.net
Amide Resonance: A significant interaction occurs between the lone pair of the amide nitrogen atom (n(N)) and the antibonding orbital of the adjacent carbonyl group (π(C=O)). This n → π interaction is characteristic of the amide bond, contributing to its planar geometry and stability.
Interactions involving the Benzene Ring: The π orbitals of the dichlorinated benzene ring can act as donors to the antibonding orbitals of adjacent sigma bonds (π → σ), and vice-versa (σ → π).
Interactions of the Amino Group: The lone pair on the primary amine nitrogen (n(N)) can interact with antibonding orbitals of neighboring C-C and C-H bonds.
Influence of Chlorine Substituents: The lone pairs of the chlorine atoms (n(Cl)) can interact with the π* antibonding orbitals of the benzene ring (n → π*), influencing the electronic properties of the aromatic system.
These delocalization effects represent a departure from an idealized, localized Lewis structure and are crucial for understanding the molecule's electronic structure and reactivity. wikipedia.org
Interactive Table: Illustrative NBO Analysis for a Related Acetamide Structure
Note: The following data is for N-(4-hydroxy phenyl) acetamide and is provided for illustrative purposes to demonstrate the type of information gained from NBO analysis. nih.gov
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N7 | π* (C8-O11) | 59.31 | n → π |
| π (C1-C2) | π (C3-C4) | 21.05 | π → π |
| π (C3-C4) | π (C5-C6) | 19.34 | π → π |
| LP (2) O10 | σ (C1-C6) | 5.31 | n → σ |
| LP (2) O10 | σ (C4-C5) | 5.14 | n → σ* |
Advanced Spectroscopic Characterization for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of a molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
For this compound, the ¹H NMR spectrum would display distinct signals for each type of proton. The aromatic protons would appear in the range of δ 7.0-7.5 ppm, with their splitting patterns determined by their positions relative to each other and the chlorine substituents. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons of the benzyl methylene group (-CH₂-) adjacent to the dichlorophenyl ring and the acetamide methylene group (-CH₂-) adjacent to the amino group would appear as singlets or multiplets in the δ 4.0-5.0 ppm and δ 3.0-4.0 ppm regions, respectively. The primary amine (NH₂) protons would also give a characteristic signal.
The ¹³C NMR spectrum would complement this information, showing signals for the carbonyl carbon (δ 165-175 ppm), the aromatic carbons (δ 120-140 ppm), and the aliphatic methylene carbons (δ 40-60 ppm).
A key feature in the NMR spectra of amides can be the presence of rotational isomers (rotamers) due to the high energy barrier for rotation around the C-N amide bond. scielo.br This can lead to a doubling of some NMR signals, indicating the presence of both E (trans) and Z (cis) conformers in solution at room temperature. scielo.br
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
Note: These are estimated chemical shift ranges based on standard values and data from structurally related compounds. scielo.brorganicchemistrydata.orgmdpi.comresearchgate.net
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Amide (C=O) | - | 165 - 175 |
| Aromatic (C-H, C-Cl) | 7.0 - 7.5 | 125 - 140 |
| Amide (N-H) | 8.0 - 9.0 (broad) | - |
| Benzyl (Ar-CH₂-N) | 4.3 - 4.8 | 45 - 55 |
| Acetamide (N-CH₂-C=O) | 3.2 - 3.8 | 40 - 50 |
| Amino (NH₂) | 1.5 - 3.0 (broad) | - |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
The FT-IR spectrum of this compound would show several characteristic absorption bands confirming its structure. The N-H stretching vibrations are particularly informative. The primary amine group (-NH₂) would typically show two bands (one for symmetric and one for asymmetric stretching) in the 3300-3500 cm⁻¹ region. The secondary amide N-H stretch would appear as a distinct band around 3300 cm⁻¹. researchgate.net
The most intense band in the spectrum is usually the C=O stretching vibration of the amide group (Amide I band), expected in the range of 1640-1680 cm⁻¹. researchgate.net The N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹. Other important vibrations include C-H stretches from the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹), C=C stretching from the aromatic ring (1450-1600 cm⁻¹), C-N stretching, and the C-Cl stretching vibrations at lower wavenumbers (typically below 800 cm⁻¹). researchgate.netresearchgate.net
Interactive Table: Characteristic FT-IR Vibrational Frequencies for this compound
Note: These are expected frequency ranges based on data from related acetamide and dichloro-substituted compounds. researchgate.netresearchgate.netnist.govnih.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Asymmetric & Symmetric) | Primary Amine | 3300 - 3500 |
| N-H Stretch | Secondary Amide | ~3300 |
| C-H Stretch | Aromatic & Aliphatic | 2850 - 3100 |
| C=O Stretch (Amide I) | Amide | 1640 - 1680 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| N-H Bend (Amide II) | Amide | ~1550 |
| C-N Stretch | Amine / Amide | 1200 - 1350 |
| C-Cl Stretch | Aryl Halide | 600 - 800 |
UV-Visible Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital (usually a highest occupied molecular orbital, HOMO) to a higher energy orbital (usually a lowest unoccupied molecular orbital, LUMO).
For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions associated with the dichlorinated benzene ring. These are typically π → π* transitions, which are strong and usually occur below 300 nm. The presence of the chlorine and amino-methyl-acetamide substituents on the benzyl group will influence the exact wavelength of maximum absorbance (λ_max).
Additionally, the carbonyl group of the amide function can undergo a weaker n → π* transition. This absorption band is often observed at a longer wavelength than the π → π* transitions of the aromatic ring but has a much lower intensity. researchgate.net The spectrum is typically recorded in a solvent like ethanol (B145695) or acetonitrile, and the position and intensity of the absorption bands can be sensitive to the polarity of the solvent. researchgate.net
Interactive Table: Expected Electronic Transitions for this compound
Note: These are estimated absorption ranges based on data from acetanilide (B955) and related compounds. researchgate.netnist.gov
| Transition | Chromophore | Expected λ_max (nm) |
| π → π | Dichlorobenzene Ring | 250 - 280 |
| n → π | Carbonyl Group (C=O) | > 280 |
Research Applications and Future Directions
Utility of 2-Amino-N-(2,5-dichloro-benzyl)-acetamide as a Chemical Probe or Intermediate
While direct studies on this compound as a chemical probe are not extensively documented in publicly available literature, its structural features suggest significant potential in this area. Chemical probes are small molecules used to study and manipulate biological systems, and the N-(2,5-dichlorobenzyl)acetamide scaffold is present in molecules with demonstrated biological activity.
The utility of a compound as a chemical probe for elucidating biological pathways often stems from its ability to selectively interact with a specific protein or enzyme. For instance, various substituted acetamide (B32628) derivatives have been designed and synthesized to act as inhibitors for enzymes like butyrylcholinesterase (BChE), which is a therapeutic target for Alzheimer's disease. nih.govresearchgate.netnih.gov The design of these inhibitors often involves creating a library of related compounds to understand structure-activity relationships (SAR). The this compound structure could serve as a foundational scaffold in such a library. By systematically modifying the amino group or the dichlorobenzyl moiety, researchers could probe the binding pockets of target proteins, helping to elucidate the specific interactions that govern biological activity.
Furthermore, the N-benzylacetamide core is found in compounds designed as Src kinase inhibitors, which are important in cancer research. chapman.edu Although a thiazole replacement for the pyridine (B92270) ring in a known inhibitor led to decreased activity, it highlights the methodological approach of using scaffold variations to probe the requirements of a biological target. chapman.edu Therefore, this compound could be a valuable intermediate for synthesizing a range of derivatives to investigate specific biological pathways.
The development of new research tools, such as fluorescent probes or affinity matrices, often relies on chemical scaffolds that can be readily modified. The amino group in this compound provides a convenient handle for the attachment of reporter groups like fluorophores or biotin. This would allow for the creation of probes to visualize the localization of a target protein within a cell or to isolate the protein for further study.
Moreover, the synthesis of libraries of related acetamide derivatives can itself be considered the development of a research tool. These libraries are crucial for screening against various biological targets to identify new "hit" compounds, which can then be further optimized into more potent and selective probes or even lead compounds for drug discovery.
Conceptual Implications for Future Chemical Synthesis and Derivatization Strategies
The synthesis of this compound and its derivatives can inspire new strategies in chemical synthesis. The preparation of N-substituted acetamides can be achieved through various methods, including the reaction of an amine with an acetylating agent. The presence of the dichlorobenzyl group may necessitate specific reaction conditions to avoid unwanted side reactions.
Future derivatization strategies for this compound could involve:
Modification of the amino group: Acylation, alkylation, or arylation of the amino group could lead to a diverse range of compounds with potentially different biological activities.
Substitution on the aromatic ring: While the starting material is dichlorinated, further substitutions on the benzyl (B1604629) ring could be explored to fine-tune the electronic and steric properties of the molecule.
Alterations to the acetamide backbone: The methylene (B1212753) group of the acetamide could be a site for further functionalization.
These derivatization strategies can be guided by computational modeling and a rational design approach to predict the biological activity of the resulting compounds.
Methodological Advancements in the Study of Substituted Acetamide Derivatives
The study of substituted acetamide derivatives has benefited from and contributed to various methodological advancements. Modern analytical techniques are crucial for the characterization of these compounds.
| Analytical Technique | Application in the Study of Substituted Acetamides |
| NMR Spectroscopy (¹H and ¹³C) | Elucidation of the precise chemical structure of synthesized derivatives. |
| Mass Spectrometry | Confirmation of the molecular weight and fragmentation patterns of new compounds. |
| X-ray Crystallography | Determination of the three-dimensional structure of the molecule in the solid state, providing insights into intermolecular interactions. |
| Computational Modeling | In silico studies, such as molecular docking, to predict the binding modes of acetamide derivatives with their biological targets and to guide rational drug design. researchgate.netnih.gov |
These methods are integral to understanding the structure-activity relationships of substituted acetamides and for the rational design of new bioactive molecules.
Potential for Rational Design of Novel Chemical Entities Based on the Acetamide Scaffold
The acetamide scaffold is a common feature in many biologically active compounds and approved drugs, making it a "privileged scaffold" in medicinal chemistry. archivepp.com The rational design of novel chemical entities based on the this compound scaffold holds considerable promise.
Table of Potential Therapeutic Areas for Novel Acetamide Derivatives:
| Therapeutic Area | Rationale for Targeting with Acetamide Derivatives |
| Neurodegenerative Diseases | Inhibition of enzymes like butyrylcholinesterase. nih.govresearchgate.netnih.gov |
| Cancer | Inhibition of protein kinases such as Src kinase. chapman.edu |
| Inflammatory Diseases | Development of COX-2 inhibitors. archivepp.com |
| Infectious Diseases | Synthesis of compounds with antimicrobial properties. smolecule.com |
The process of rational drug design typically involves identifying a biological target, understanding its structure and function, and then designing molecules that can modulate its activity. Computational tools play a vital role in this process by allowing for the virtual screening of large libraries of compounds and the prediction of their binding affinities. researchgate.netmdpi.com The this compound scaffold, with its modifiable functional groups, is an excellent starting point for such design efforts. By combining synthetic chemistry with computational modeling and biological testing, researchers can systematically explore the chemical space around this scaffold to develop novel and effective therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for 2-Amino-N-(2,5-dichloro-benzyl)-acetamide, and how can reaction conditions be optimized?
The synthesis of acetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-Chloro-N-(2,6-dimethylphenyl)acetamide are synthesized by reacting amines with chloroacetyl chloride in the presence of a base (e.g., NaOH) to neutralize HCl byproducts . To optimize yields:
- Maintain low temperatures (0–5°C) to control exothermic reactions.
- Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
- Purify via recrystallization or column chromatography to achieve >95% purity.
For this compound, substitute 2,5-dichlorobenzylamine as the nucleophile and monitor reaction progress via TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for dichlorobenzyl groups) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical 252.5 g/mol for C₉H₈Cl₃NO) .
- X-ray Crystallography : Use SHELXL for structure refinement if single crystals are obtained. Compare bond lengths/angles with similar acetamides (e.g., C–N bond ~1.34 Å) .
Q. What safety precautions are critical when handling 2,5-dichloro-benzyl precursors?
2,5-Dichloroaniline (a precursor) is toxic and regulated under UN3442. Mitigate risks by:
- Using fume hoods and PPE (nitrile gloves, lab coats).
- Storing in airtight containers away from acids/oxidizers.
- Disposing waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure determination?
Discrepancies in X-ray data (e.g., disorder in dichlorophenyl groups) can arise from twinning or poor crystal quality. Strategies include:
Q. What methodologies are effective for studying the compound’s reactivity in nucleophilic substitution reactions?
To explore derivatization (e.g., replacing the acetamide’s amino group):
Q. How can researchers design analogs with enhanced bioactivity while maintaining stability?
Structure-activity relationship (SAR) studies should focus on:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) to the benzyl ring to modulate electronic properties.
- Stability Assays : Perform accelerated degradation studies (40°C/75% RH) and analyze via UPLC-PDA.
- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., enzymes in microbial pathways) .
Q. What advanced techniques validate the compound’s role in multi-step organic syntheses?
For catalytic applications or polymer precursors:
- Cross-Coupling Reactions : Test palladium-catalyzed Buchwald-Hartwig amination to form C–N bonds.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for high-temperature reactions) .
Methodological Considerations Table
| Research Objective | Recommended Techniques | Key Parameters |
|---|---|---|
| Synthesis Optimization | TLC, HPLC, Recrystallization | Purity ≥95%, Yield ≥70% |
| Structural Analysis | X-ray (SHELXL), DFT | R-factor ≤5%, Bond angle RMSD ≤0.02 Å |
| Reactivity Profiling | In-situ NMR, Kinetic Modeling | Rate constants (k), Activation Energy (Eₐ) |
| Bioactivity Screening | Docking, Microbial Assays | IC₅₀, MIC (μg/mL) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
